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Compound of Interest
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Cat. No.: B12378127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cy3.5, a member of the cyanine dye family, is a bright, orange-red fluorescent dye renowned

for its utility in a multitude of molecular biology applications. Its robust photostability, high

quantum yield, and distinct spectral properties make it an invaluable tool for the sensitive

detection and visualization of biomolecules. This guide provides an in-depth overview of the

core applications of Cy3.5, complete with detailed experimental protocols and quantitative data

to empower researchers in their experimental design and execution.

Core Properties of Cy3.5
The performance of any fluorophore is dictated by its intrinsic photophysical properties. Cy3.5
exhibits favorable characteristics that make it well-suited for various fluorescence-based

assays.[1][2]
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Property Value Reference(s)

Excitation Maximum (λex) ~581 nm [1][3]

Emission Maximum (λem) ~596 nm [1][3]

Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹ [1]

Fluorescence Quantum Yield

(Φ)
0.15 - 0.35 [1]

Stokes Shift ~15 nm [1]

Note: Spectral properties can be influenced by the local environment, including solvent polarity

and conjugation to biomolecules.

Key Applications and Experimental Protocols
Cy3.5 is a versatile dye employed in a wide array of molecular biology techniques. Its primary

utility lies in its ability to be covalently attached to biomolecules such as proteins, antibodies,

and nucleic acids, thereby rendering them fluorescent.

Biomolecule Labeling
The foundation of most Cy3.5 applications is its conjugation to a target molecule. This is

typically achieved through reactive derivatives of the dye, such as N-hydroxysuccinimide (NHS)

esters or maleimides, which react with primary amines and sulfhydryl groups, respectively.

This protocol outlines the covalent labeling of proteins or antibodies with Cy3.5 NHS ester.

Materials:

Protein or antibody of interest in an amine-free buffer (e.g., PBS)

Cy3.5 NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
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Purification column (e.g., desalting column like Sephadex G-25)

Procedure:

Protein Preparation:

Ensure the protein/antibody is in an amine-free buffer. If necessary, dialyze against PBS.

Adjust the concentration to 1-2 mg/mL.

Add 1 M sodium bicarbonate to a final concentration of 0.1 M to raise the pH to 8.3-8.5.[1]

Dye Preparation:

Immediately before use, dissolve the Cy3.5 NHS ester in DMSO or DMF to a

concentration of 10 mg/mL.[3]

Conjugation Reaction:

Slowly add the dissolved dye to the protein solution while gently vortexing. A typical

starting molar ratio of dye to protein is 10:1 to 20:1, though this may require optimization.

[1][4]

Incubate the reaction for 1 hour at room temperature, protected from light.[1]

Purification:

Separate the labeled protein from unconjugated dye using a desalting column equilibrated

with PBS.[1]

Collect the first colored fraction, which contains the Cy3.5-conjugated protein.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 581 nm (for

Cy3.5).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/pdf/E_Cyanine_3_5_Chloride_Application_Notes_and_Protocols_for_Flow_Cytometry.pdf
https://www.benchchem.com/product/b12378127?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_E_Cyanine_3_5_Chloride_in_Oligonucleotide_Labeling.pdf
https://www.benchchem.com/pdf/E_Cyanine_3_5_Chloride_Application_Notes_and_Protocols_for_Flow_Cytometry.pdf
https://www.benchchem.com/pdf/Application_Note_E_Cyanine_3_5_Chloride_for_Protein_and_Peptide_Labeling.pdf
https://www.benchchem.com/pdf/E_Cyanine_3_5_Chloride_Application_Notes_and_Protocols_for_Flow_Cytometry.pdf
https://www.benchchem.com/pdf/E_Cyanine_3_5_Chloride_Application_Notes_and_Protocols_for_Flow_Cytometry.pdf
https://www.benchchem.com/product/b12378127?utm_src=pdf-body
https://www.benchchem.com/product/b12378127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the

protein and Cy3.5.

Preparation
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Workflow for Protein Labeling with Cy3.5 NHS Ester.

Cy3.5 can be incorporated into oligonucleotides during synthesis or post-synthetically by

reacting a Cy3.5 NHS ester with an amino-modified oligonucleotide.[5]

Materials:

Amino-modified oligonucleotide

Cy3.5 NHS Ester

Nuclease-free water or TE buffer

Anhydrous DMSO

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Procedure:

Oligonucleotide Preparation:

Resuspend the amino-modified oligonucleotide in nuclease-free water or TE buffer to a

concentration of 1 mM. Ensure the buffer is free of primary amines.[3]
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Dye Preparation:

Prepare a 10 mg/mL stock solution of Cy3.5 NHS ester in anhydrous DMSO immediately

before use.[3]

Labeling Reaction:

In a microcentrifuge tube, combine the amino-modified oligonucleotide with the labeling

buffer.

Add the Cy3.5 NHS ester stock solution.

Vortex gently and incubate for 2-4 hours at room temperature in the dark.[3]

Purification:

Purify the labeled oligonucleotide using methods such as ethanol precipitation, size-

exclusion chromatography, or HPLC to remove unconjugated dye.

Immunofluorescence
Immunofluorescence (IF) microscopy utilizes fluorescently labeled antibodies to visualize the

localization of specific proteins within cells or tissues. Cy3.5-conjugated secondary antibodies

are commonly used for this purpose.

Materials:

Cells grown on coverslips or tissue sections

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal serum in PBS)

Primary antibody (unlabeled)

Cy3.5-conjugated secondary antibody
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Mounting medium with an antifade reagent

Procedure:

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

Permeabilization: If targeting intracellular antigens, permeabilize cells with Triton X-100 for

10-15 minutes.

Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for

1-2 hours at room temperature or overnight at 4°C.

Washing: Wash three times with PBS.

Secondary Antibody Incubation: Incubate with the Cy3.5-conjugated secondary antibody

diluted in blocking buffer for 1 hour at room temperature in the dark.

Washing: Wash three times with PBS.

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Visualization: Image using a fluorescence microscope with appropriate filters for Cy3.5
(Excitation: ~581 nm, Emission: ~596 nm).

Fluorescence In Situ Hybridization (FISH)
FISH is a powerful technique for detecting specific DNA or RNA sequences in cells and tissues.

Cy3.5-labeled oligonucleotide probes are frequently used in FISH protocols.[6]

Materials:

Fixed cells or tissue on a slide

Cy3.5-labeled DNA or RNA probe

Hybridization buffer (containing formamide and SSC)
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Wash buffers (e.g., SSC solutions of varying concentrations)

DAPI (for counterstaining)

Mounting medium

Procedure:

Pretreatment: Prepare the sample by treating with RNase (for DNA FISH) or DNase (for RNA

FISH) and pepsin to improve probe accessibility.

Denaturation: Denature the target DNA/RNA and the probe by heating.

Hybridization: Apply the Cy3.5-labeled probe in hybridization buffer to the sample and

incubate overnight at a specific temperature (e.g., 37°C) to allow the probe to anneal to its

complementary sequence.

Washing: Perform a series of stringent washes to remove unbound and non-specifically

bound probes.

Counterstaining: Stain the cell nuclei with DAPI.

Mounting and Visualization: Mount the slide and visualize using a fluorescence microscope.
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General Workflow for Fluorescence In Situ Hybridization (FISH).

Flow Cytometry
In flow cytometry, Cy3.5-conjugated antibodies are used to label specific cell populations for

identification, quantification, and sorting.[1] Its brightness allows for the detection of both high

and low abundance antigens.
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Materials:

Suspension of single cells

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

Fc receptor blocking solution (optional)

Cy3.5-conjugated antibody

Procedure:

Cell Preparation: Prepare a single-cell suspension in cold Flow Cytometry Staining Buffer.

Fc Receptor Blocking (Optional): Incubate cells with an Fc receptor blocking solution to

reduce non-specific binding.[1]

Antibody Staining: Add the optimal concentration of the Cy3.5-conjugated antibody and

incubate for 20-30 minutes at 4°C in the dark.[1]

Washing: Wash the cells by adding staining buffer and centrifuging.

Resuspension: Resuspend the cells in staining buffer.

Analysis: Analyze the cells on a flow cytometer equipped with a laser and detectors

appropriate for Cy3.5.

Signaling Pathway Visualization
Cy3.5-labeled antibodies can be used in techniques like immunofluorescence to visualize the

localization and expression levels of key proteins within a signaling pathway. For instance, in a

simplified MAPK/ERK pathway, Cy3.5 could be used to label phosphorylated ERK (p-ERK) to

study its nuclear translocation upon pathway activation.
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Simplified MAPK/ERK Signaling Pathway Visualization.
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Conclusion
Cy3.5 remains a cornerstone fluorescent dye in molecular biology due to its bright signal, good

photostability, and versatility in labeling various biomolecules. The protocols and data

presented in this guide provide a solid foundation for researchers to effectively utilize Cy3.5 in

their studies. As with any fluorescent technique, optimization of labeling ratios, antibody

concentrations, and imaging parameters is crucial for achieving high-quality, reproducible

results. By understanding the core principles and methodologies outlined here, researchers

can confidently integrate Cy3.5 into their experimental workflows to advance their scientific

discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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